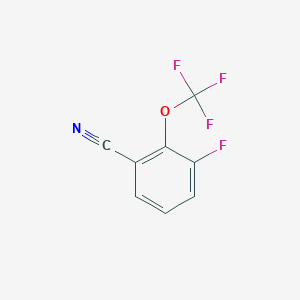
3-Fluoro-2-(trifluoromethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-(trifluoromethoxy)benzonitrile: is an organic compound with the molecular formula C8H3F4NO It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the third position and a trifluoromethoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated benzonitrile in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Various substituted benzonitriles.
Reduction: 3-Fluoro-2-(trifluoromethoxy)benzylamine.
Oxidation: 3-Fluoro-2-(trifluoromethoxy)benzoic acid.
Scientific Research Applications
Chemistry: 3-Fluoro-2-(trifluoromethoxy)benzonitrile is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound is used in the development of agrochemicals, where its properties can contribute to the efficacy and stability of pesticides and herbicides .
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(trifluoromethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins . Additionally, the fluoro group can form strong hydrogen bonds with amino acid residues, contributing to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
3-(Trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Fluoro-2-(trifluoromethyl)benzonitrile: Similar structure but with the fluoro and trifluoromethyl groups at different positions.
Uniqueness: 3-Fluoro-2-(trifluoromethoxy)benzonitrile is unique due to the presence of both fluoro and trifluoromethoxy groups on the benzonitrile core. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific applications in drug design and materials science .
Properties
Molecular Formula |
C8H3F4NO |
|---|---|
Molecular Weight |
205.11 g/mol |
IUPAC Name |
3-fluoro-2-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H3F4NO/c9-6-3-1-2-5(4-13)7(6)14-8(10,11)12/h1-3H |
InChI Key |
RTZQYKIVVUBLTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















